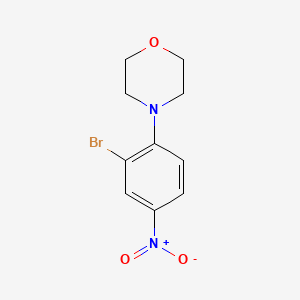

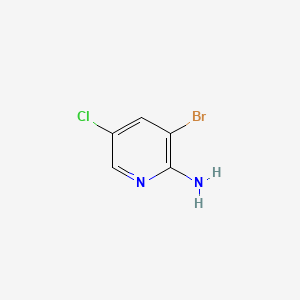

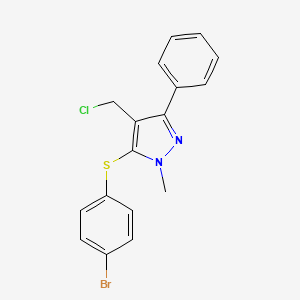

![molecular formula C8H11N3O2 B1272153 2-[(2-氨基乙基)氨基]烟酸 CAS No. 374063-93-1](/img/structure/B1272153.png)

2-[(2-氨基乙基)氨基]烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound of interest is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the structural and chemical properties that could be extrapolated to 2-[(2-Aminoethyl)amino]nicotinic acid. For instance, the introduction of different substituents on the nicotinic acid core, as seen in the compounds studied, can significantly alter the molecular conformation, crystallization behavior, and physical properties of the material .

Synthesis Analysis

The synthesis of related compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid and 4-amino-2-(trifluoromethyl)nicotinic acid, involves multiple steps including alkylation, carboxylation, and lithiation reactions . These methods provide a framework for the potential synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid, suggesting that similar strategies could be employed, such as the use of lithiation followed by quenching with CO2 to introduce carboxyl groups, and subsequent functionalization to add the aminoethylamino moiety.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is influenced by the nature of the substituents attached to the pyridine ring. In the case of 2-((2-ethylphenyl)amino)nicotinic acid, alkylation disrupts the planar conformation due to steric repulsion, leading to the formation of an acid-pyridine heterosynthon in the crystal . Similarly, the introduction of an aminoethylamino group in 2-[(2-Aminoethyl)amino]nicotinic acid would likely impact the molecular conformation and the type of hydrogen bonding in the crystal lattice.

Chemical Reactions Analysis

The chemical reactivity of nicotinic acid derivatives can be inferred from the synthesis and polymorphism studies. For example, the presence of amino groups in these compounds may allow for further reactions, such as coupling under palladium-catalyzed conditions or protection/deprotection steps . The chemical behavior of 2-[(2-Aminoethyl)amino]nicotinic acid would be expected to follow similar patterns, with the potential for selective reactions at different positions on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are closely related to their molecular structure and crystalline form. The study of 2-(phenylamino)nicotinic acid polymorphs reveals that different conformations can lead to distinct colors, hydrogen-bonding arrangements, and phase behaviors . These properties are indicative of the potential for 2-[(2-Aminoethyl)amino]nicotinic acid to exhibit polymorphism, with implications for its color, stability, and reactivity. The crystallization tendency from the melt and the formation of stable amorphous phases, as observed in 2-((2-ethylphenyl)amino)nicotinic acid, could also be relevant for the compound of interest .

科学研究应用

受体相互作用和降脂效应

2-[(2-氨基乙基)氨基]烟酸,烟酸(烟碱酸)的衍生物,与体内特定受体相互作用,影响脂质代谢。G蛋白偶联受体PUMA-G和HM74被确定为脂肪组织中的烟酸受体,通过抑制激素敏感性甘油三酯脂肪酶介导其抗脂解作用。这一作用对烟酸的降脂效应至关重要,特别是在降低游离脂肪酸和甘油三酯血浆水平方面,这对治疗血脂异常具有治疗意义(Tunaru et al., 2003)。

工业生产方法

考虑到烟酸生产方法的生态影响和效率,已进行研究以开发绿色化学方法。这包括从商业可获得的原材料如3-甲基吡啶和5-乙基-2-甲基吡啶合成烟酸。这些方法旨在减少环境负担,符合绿色化学原则,提供潜在的工业应用(Lisicki et al., 2022)。

除草活性

已探索了从烟酸衍生物中提取的化合物的除草潜力,某些N-(芳基甲氧基)-2-氯烟酰胺对若干植物如苦草和浮萍显示出显著的除草活性。这为开发针对单子叶杂草的新除草剂打开了途径,利用烟酸衍生物的结构特性(Yu et al., 2021)。

受体鉴定和药物发现

鉴定烟酸的特定受体,如HM74和GPR109A,有助于理解其在治疗血脂异常中的作用机制。这一发现对于开发针对这些受体的新药物至关重要,可能为脂质紊乱提供改进的治疗方法(Wise et al., 2003)。

动脉粥样硬化预防

研究了烟酸在预防动脉粥样硬化进展中的作用,独立于其调脂效应。烟酸在免疫细胞上激活GPR109A受体,并通过促进胆固醇外流和抑制巨噬细胞招募来暗示其通过抗炎作用在治疗动脉粥样硬化和其他疾病中的效用(Lukasova et al., 2011)。

作用机制

While the exact mechanism of action for “2-[(2-Aminoethyl)amino]nicotinic acid” is not specified in the search results, it’s worth noting that niacin, a related compound, has been found to have an antilipolytic effect mediated via nicotinic acid receptors . It also has the ability to speed up the intracellular degradation of Apolipoprotein B (ApoB) containing lipoproteins, such as VLDL and LDL, by inhibiting triglyceride synthesis .

安全和危害

属性

IUPAC Name |

2-(2-aminoethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-3-5-11-7-6(8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENSCFWMQFKIIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377977 |

Source

|

| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)amino]nicotinic acid | |

CAS RN |

374063-93-1 |

Source

|

| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)